Specific Scientific Field: The use of “(C5:1) Coenzyme A lithium salt” is found in the field of metabolite profiling .
Comprehensive and Detailed Summary of the Application: “(C5:1) Coenzyme A lithium salt” is used in the development of a tailored metabolite profiling method. This method is based on liquid chromatography in combination with tandem mass spectrometric detection (LC-MS/MS) .
Detailed Description of the Methods of Application or Experimental Procedures: The method involves a reversed phase chromatographic separation, which is capable of separating a broad spectrum of CoA, its corresponding derivatives, and their isomers . This separation is achieved without the use of an ion-pairing reagent, which is considered a key advantage of the method .
Thorough Summary of the Results or Outcomes Obtained: The method has shown excellent analytical figures of merit such as high sensitivity (LODs in the nM to sub-nM range) and high repeatability (routinely 4 %; N=15) . It has been used for the absolute quantification of intracellular coenzyme A (CoA), coenzyme A disulfide, and short-chain acyl-coenzyme A thioesters .
(C5:1) Coenzyme A lithium salt, also known as beta-Methylcrotonyl coenzyme A lithium salt, is a derivative of coenzyme A, which plays a pivotal role in various biochemical processes, particularly in the metabolism of fatty acids and amino acids. Its molecular formula is , with a molecular weight of 857.58 g/mol. This compound is characterized by the presence of a lithium ion, which enhances its solubility and bioavailability compared to its non-salt forms.
Coenzyme A itself is essential for the activation of acyl groups and is involved in the synthesis and oxidation of fatty acids, as well as the metabolism of carbohydrates and amino acids. The lithium salt form may offer advantages in specific metabolic pathways due to lithium's unique biochemical properties .
The reactivity of (C5:1) Coenzyme A lithium salt can be attributed to its structure, which allows it to interact with various enzymes and substrates within metabolic pathways .
The synthesis of (C5:1) Coenzyme A lithium salt typically involves several steps:
These methods highlight the importance of both chemical and biological techniques in producing this valuable compound.
(C5:1) Coenzyme A lithium salt has several notable applications:
These applications underscore its versatility and importance in both research and therapeutic contexts.
Studies on (C5:1) Coenzyme A lithium salt have revealed several interactions:
These interactions are crucial for understanding its role within biological systems.
Several compounds are similar to (C5:1) Coenzyme A lithium salt, each with unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Isovaleryl Coenzyme A lithium salt | Involved in branched-chain fatty acid metabolism | |
Acetyl-Coenzyme A | Central metabolite in energy production | |
Propionyl-Coenzyme A | Key intermediate in propionate metabolism |
The uniqueness of (C5:1) Coenzyme A lithium salt lies in its specific acyl group structure that allows it to participate uniquely in certain metabolic pathways while providing enhanced solubility due to the lithium ion . This distinction makes it particularly valuable for targeted research applications focused on specific metabolic processes.
3-Methylcrotonyl-CoA serves as a pivotal intermediate in the leucine catabolic pathway, which converts this essential branched-chain amino acid into acetyl-CoA and acetoacetate. This pathway is particularly important during protein catabolism when amino acids are mobilized for energy production. In plants, this pathway has been thoroughly characterized in mitochondria, demonstrating the evolutionary conservation of this metabolic sequence.
The leucine catabolic pathway proceeds through the following sequence:
Leucine → α-ketoisocaproate → isovaleryl-CoA → 3-methylcrotonyl-CoA → 3-methylglutaconyl-CoA → 3-hydroxy-3-methylglutaryl-CoA → acetoacetate + acetyl-CoA
The formation of 3-methylcrotonyl-CoA occurs when isovaleryl-CoA undergoes dehydrogenation catalyzed by isovaleryl coenzyme A dehydrogenase in the mitochondria. This reaction introduces the characteristic double bond in the acyl chain, creating the C5:1 structure.
The connection between MC-CoA and isoprenoid biosynthesis occurs primarily through the metabolic fate of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is formed downstream of MC-CoA in the leucine catabolic pathway. HMG-CoA is a critical intermediate in the mevalonate (MVA) pathway for isoprenoid biosynthesis. The MVA pathway involves seven reactions to produce isopentenyl pyrophosphate (IPP) from acetyl-CoA. Subsequently, IPP can be isomerized to dimethylallyl pyrophosphate (DMAPP), both serving as fundamental building blocks for all isoprenoids.
Pathway | Starting Compound | Key Intermediate | End Products |
---|---|---|---|
Leucine Catabolism | Leucine | 3-Methylcrotonyl-CoA | Acetyl-CoA, Acetoacetate |
Mevalonate Pathway | Acetyl-CoA | HMG-CoA | IPP, DMAPP |
The acetyl-CoA generated from leucine metabolism can enter the citric acid cycle for energy production or serve as a substrate for the mevalonate pathway. This metabolic versatility highlights the importance of MC-CoA as a junction point between amino acid catabolism and isoprenoid biosynthesis.
The conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA represents a critical step in leucine catabolism, catalyzed by the enzyme 3-methylcrotonyl-CoA carboxylase (MCCase). This reaction incorporates bicarbonate into MC-CoA, producing 3-methylglutaconyl-CoA through an ATP-dependent process.
MCCase belongs to the family of biotin-dependent carboxylases, a group of enzymes with diverse metabolic functions but common structural features. The carboxylation reaction occurs in two distinct steps:
The reaction can be represented as:
3-Methylcrotonyl-CoA + ATP + HCO3- → 3-Methylglutaconyl-CoA + ADP + Pi
MCCase is a heteromeric enzyme composed of biotin-containing α subunits and smaller β subunits. In bovine tissues, the enzyme has an approximate size of 835 kDa and appears to comprise six heterodimers in an (αβ)6 configuration. The enzyme is predominantly localized to the inner membrane of mitochondria and is highly expressed in kidney and liver tissues.
Mutations in the genes encoding either the α subunit (MCCA) or β subunit (MCCB) of MCCase can result in isolated biotin-resistant 3-methylcrotonyl-CoA carboxylase deficiency, an autosomal recessive disorder of leucine catabolism. This disorder appears to be the most frequent organic aciduria detected in tandem mass spectrometry-based neonatal screening programs, with phenotypes ranging from severe neurological involvement to asymptomatic presentations.
MCCase demonstrates distinctive substrate specificity and kinetic properties that highlight its specialized role in leucine metabolism. Detailed biochemical characterization of the enzyme from Pseudomonas aeruginosa has revealed important insights into its catalytic behavior and substrate preferences.
The kinetic parameters of MCCase with its native substrate, 3-methylcrotonyl-CoA, indicate high affinity and efficient catalysis. The enzyme exhibits sigmoidal kinetics for all its substrates (MC-CoA, ATP, and bicarbonate), suggesting allosteric regulation mechanisms. This non-Michaelis-Menten behavior is important for fine-tuning enzyme activity in response to metabolic demands.
Substrate/Cofactor | Kinetic Parameter | Value |
---|---|---|
MC-CoA | K0.5 | 9.8 μM |
MC-CoA | Vmax | 279 nmol/min·mg protein |
ATP | K0.5 | 13 μM |
ATP | Vmax | 356 nmol/min·mg protein |
Bicarbonate | K0.5 | 0.8 μM |
Bicarbonate | Vmax | 178 nmol/min·mg protein |
The relatively low K0.5 value for MC-CoA (9.8 μM) demonstrates the high affinity of MCCase for this substrate. Interestingly, comparative studies with geranyl-CoA carboxylase (GCCase) have revealed important distinctions in substrate specificity. While MCCase is specific for MC-CoA and does not carboxylate geranyl-CoA (G-CoA), GCCase can catalyze the carboxylation of both G-CoA and MC-CoA.
GCCase shows differential kinetic behavior depending on the substrate:
The catalytic efficiencies (Vmax/Km) of GCCase for G-CoA and MC-CoA are 56 and 22, respectively, indicating that while G-CoA is the preferred substrate, MC-CoA is also effectively carboxylated. This substrate flexibility of GCCase suggests that it may substitute for MCCase in leucine catabolism under certain conditions, providing metabolic redundancy in some organisms.
The pH and temperature optima for both MCCase and GCCase are 8.5 and 37°C, respectively, reflecting their adaptation to physiological conditions. These enzymatic properties highlight the specialized nature of MC-CoA metabolism and its integration within broader metabolic networks.
Irritant